molecular formula C8H18N2O B3055145 3-(3-Methylpiperazin-1-yl)propan-1-ol CAS No. 6320-20-3

3-(3-Methylpiperazin-1-yl)propan-1-ol

Cat. No.: B3055145
CAS No.: 6320-20-3
M. Wt: 158.24 g/mol
InChI Key: GRPUROLFRLCWAN-UHFFFAOYSA-N
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Description

3-(3-Methylpiperazin-1-yl)propan-1-ol is an organic compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic amine, and contains both a hydroxyl group and a methyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperazin-1-yl)propan-1-ol typically involves the reaction of 3-chloropropanol with 3-methylpiperazine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperazin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylpiperazin-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-ol: Similar structure but with a different substitution pattern on the piperazine ring.

    3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    Propan-1-ol: A simpler alcohol without the piperazine ring

Uniqueness

3-(3-Methylpiperazin-1-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and a methyl-substituted piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-methylpiperazin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8-7-10(4-2-6-11)5-3-9-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPUROLFRLCWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-20-3
Record name NSC31830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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